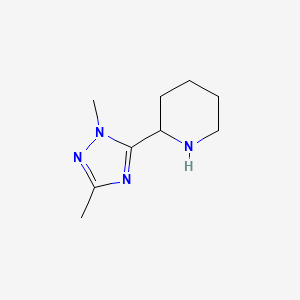

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine

Description

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-(2,5-dimethyl-1,2,4-triazol-3-yl)piperidine |

InChI |

InChI=1S/C9H16N4/c1-7-11-9(13(2)12-7)8-5-3-4-6-10-8/h8,10H,3-6H2,1-2H3 |

InChI Key |

QEAWRFWGEOUQQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C2CCCCN2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and amidines or thiosemicarbazides. For the 1,3-dimethyl substitution pattern, methylated precursors like methyl hydrazine or methyl isothiocyanate are used.

- Hydrazide intermediates are reacted with methyl isothiocyanate and potassium hydroxide to form the 1,2,4-triazole ring bearing methyl groups at N1 and N3 positions.

- This approach was demonstrated in the synthesis of related 1,2,4-triazole derivatives bearing piperidine substituents, where hydrazide intermediates were refluxed with methyl isothiocyanate under basic conditions to yield the triazole nucleus.

Functionalization of the Piperidine Ring

Piperidine is functionalized at the 2-position to allow attachment of the triazole moiety. Common methods include:

- Halogenation or introduction of leaving groups (e.g., bromides) at the 2-position.

- Formation of piperidine derivatives bearing sulfonyl protecting groups to direct substitution.

For example, 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine was synthesized by reacting 4-ethoxycarbonylpiperidine with 4-toluenesulfonyl chloride in aqueous sodium carbonate solution, maintaining pH around 10.

Coupling of Piperidine and Triazole Moieties

The key step involves coupling the prepared triazole nucleus to the piperidine ring, often via nucleophilic substitution or condensation reactions.

- The triazole intermediate with a mercapto or hydrazinocarbonyl group reacts with electrophilic piperidine derivatives.

- Electrophiles such as N-alkyl/phenyl/aryl-2-bromo ethanamides can be reacted with the triazole-piperidine intermediate to yield substituted triazolylpiperidines.

- Click chemistry methods (copper-catalyzed azide-alkyne cycloaddition) are also used for related triazole-piperidine derivatives but typically for 1,2,3-triazoles rather than 1,2,4-triazoles.

Representative Synthetic Route (Based on Literature)

Alternative Synthetic Approaches

- Microwave-assisted synthesis: Accelerates reaction times for triazole formation and coupling steps, improving yields and reducing by-products.

- Click chemistry: Although mainly for 1,2,3-triazoles, copper-catalyzed azide-alkyne cycloaddition can be adapted for related piperidine-triazole derivatives.

- Direct alkylation: Reaction of piperidine with 1,3-dimethyl-1H-1,2,4-triazole under specific conditions can yield the target compound, but this method requires optimization for regioselectivity and yield.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide + Methyl isothiocyanate cyclization | Hydrazide intermediate, methyl isothiocyanate, KOH | Cyclization | High regioselectivity for 1,2,4-triazole | Multi-step, requires careful control |

| Sulfonyl protection of piperidine | Piperidine, 4-toluenesulfonyl chloride, Na2CO3 | Sulfonylation | Protects N, directs substitution | Additional deprotection step needed |

| Coupling with bromo ethanamides | Triazole intermediate, 2-bromo ethanamides | Nucleophilic substitution | Versatile for substitutions | Requires electrophile preparation |

| Microwave-assisted synthesis | Same as above | Accelerated reaction | Reduced time, improved yield | Requires microwave reactor |

| Direct alkylation | Piperidine, 1,3-dimethyl-1H-1,2,4-triazole | Alkylation | Simpler route | Regioselectivity challenges |

Research Findings and Observations

- The stepwise synthesis involving sulfonyl protection and hydrazide intermediates is well-documented and yields structurally diverse triazolylpiperidines with good purity.

- Microwave-assisted methods have been shown to improve reaction efficiency for related triazole derivatives.

- Biological activity studies suggest these compounds, including 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)piperidine analogs, have potential as enzyme inhibitors and antimicrobial agents, underscoring the importance of efficient synthetic methods.

- Direct coupling of piperidine and 1,3-dimethyl-1H-1,2,4-triazole has been reported but is less common due to synthetic challenges.

Chemical Reactions Analysis

Cyclization of Hydrazines and Carbonyl Compounds

A common approach involves the reaction of hydrazines with carbonyl compounds (e.g., ketones or aldehydes) to form the triazole ring. This process often requires catalysts or specific solvents to optimize yields. For example, microwave-assisted synthesis has been reported to enhance reaction efficiency for triazole derivatives .

Click Chemistry (Huisgen Cycloaddition)

Some derivatives are synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently forms the triazole ring. This method is highlighted in studies of piperidine-based triazolylacetamides .

Reaction Mechanisms

The compound undergoes several chemical transformations:

Triazole Ring Formation

The core triazole ring is formed via cyclization of hydrazines with carbonyl compounds. This reaction typically involves:

-

Nucleophilic attack : Hydrazine reacts with the carbonyl carbon.

-

Cyclization : Rearrangement to form the five-membered triazole ring .

Alkylation and Deprotection

In some syntheses, azoles (e.g., triazoles) are alkylated with mesylates (e.g., benzyl 2-(hydroxymethyl)piperidine-1-carboxylate) followed by deprotection to yield the final compound. This two-step method ensures stability during isolation .

Mechanism of Action

The triazole moiety interacts with molecular targets via hydrogen bonding and metal coordination, inhibiting enzymatic activity. The piperidine ring enhances bioavailability .

Structural and Reactivity Considerations

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₆N₄ |

| SMILES Notation | CC1=NN(C(=N1)C2CCCNC2)C |

| Reactivity | Susceptible to alkylation and nucleophilic substitution |

Scientific Research Applications

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound with a piperidine ring (a six-membered saturated ring containing one nitrogen atom) and a 1,2,4-triazole ring (a five-membered ring containing three nitrogen atoms). It is valued for its potential biological activities and applications in medicinal chemistry.

Potential Applications

Due to its unique structure and biological activity, 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)piperidine has potential applications in the following areas:

- Enzyme and Receptor Inhibition Triazole derivatives are known for their potential to inhibit various enzymes and receptors. Molecular docking studies can predict how this compound interacts with specific proteins involved in disease pathways, helping to clarify its mechanism of action and guide further modifications to improve its effectiveness and selectivity.

- Antifungal, Antibacterial, Antiviral, and Anticancer Properties Triazole derivatives have demonstrated antifungal, antibacterial, antiviral, and anticancer properties. Studies have shown that similar compounds can exhibit significant cytotoxicity against cancer cell lines and may be potential therapeutic agents for treating infections and tumors.

Structural Similarity

Several compounds share structural similarities with 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)piperidine. The following table compares compounds with similar structures, highlighting their unique features:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine | Contains a sulfonyl group | Anticholinesterase activity | Enhanced solubility |

| 3-amino-5-methyl-1H-pyrazole | Pyrazole instead of triazole | Antimicrobial properties | Different heterocyclic framework |

| 5-(4-chlorophenyl)-1H-pyrazole | Pyrazole ring with phenyl substitution | Anticancer activity | Chlorine substituent enhances potency |

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. This compound may also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Comparison

The compound’s core structure shares similarities with other triazole-piperidine derivatives, differing primarily in substituent patterns and regiochemistry. Key analogs include:

Key Observations :

- Substituent Effects : Methyl groups on the triazole (as in the target compound) enhance metabolic stability compared to bulkier substituents (e.g., isopropyl in ), which may improve bioavailability but reduce receptor binding specificity.

- Positional Isomerism : Attachment of the triazole at the 2-position of piperidine (target compound) versus 4-position () influences steric interactions in enzyme-binding pockets.

- Heterocycle Replacement : Replacing triazole with oxadiazole () alters electronic properties, affecting ligand-receptor interactions.

Physical and Pharmacokinetic Properties

Biological Activity

Introduction

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine (CAS Number: 1249783-74-1) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Properties

The molecular formula of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine is , with a molecular weight of 180.25 g/mol. Its structural characteristics contribute to its biological activities, particularly in antimicrobial and anticancer applications.

| Property | Value |

|---|---|

| CAS Number | 1249783-74-1 |

| Molecular Formula | C9H16N4 |

| Molecular Weight | 180.25 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with triazole moieties. Various synthetic routes have been explored, leading to compounds with enhanced biological activities. For instance, the introduction of different substituents on the piperidine ring can significantly affect the compound's efficacy against various pathogens.

Biological Activity

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine demonstrated notable activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be comparable to established antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted its effectiveness against several cancer cell lines including melanoma and colon cancer. The GI50 values (the concentration required to inhibit cell growth by 50%) ranged from low micromolar to nanomolar levels, indicating potent anticancer activity.

Case Studies

- Antimicrobial Efficacy : A comparative study involving various triazole derivatives found that 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine exhibited superior antimicrobial activity with an MIC of 12.5 µg/mL against E. coli and S. aureus .

- Anticancer Research : In vitro studies revealed that this compound effectively inhibited the growth of non-small cell lung cancer cells with a GI50 value of approximately 0.5 µM . This suggests a promising avenue for further development as a chemotherapeutic agent.

Discussion

The biological activities of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine underline its potential as a versatile pharmacological agent. Its synthesis can be optimized to enhance efficacy and reduce toxicity in clinical applications.

The compound shows significant promise in both antimicrobial and anticancer domains. Continued research into its mechanisms of action and optimization of its chemical structure could lead to the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted hydrazines with nitriles to form the triazole ring, followed by coupling with a piperidine derivative. Key intermediates (e.g., tert-butyl-protected piperidine-triazole analogs) should be purified via column chromatography and characterized using H/C NMR and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like over-alkylated species .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold. Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Analyze H and C spectra for expected proton environments (e.g., piperidine chair conformation signals at δ ~2.5–3.5 ppm) and absence of impurities.

- X-ray crystallography : Resolve crystal structures to validate bond lengths/angles (e.g., piperidine ring puckering parameters Q₂ = 0.6191 Å) and spatial arrangement of substituents .

Q. What in vitro assays are recommended to evaluate the compound’s biological activity?

- Methodological Answer : For preliminary activity screening:

- Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., acetylcholinesterase inhibition for neurological applications).

- Cell viability assays : Employ MTT or resazurin assays on relevant cell lines (e.g., cancer models), noting IC₅₀ values and dose-response curves. Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can conformational flexibility of the piperidine-triazole moiety impact target binding, and what techniques resolve this?

- Methodological Answer : The piperidine ring’s chair-to-boat transitions and triazole substituent orientation can alter binding affinity. Techniques include:

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100-ns trajectories to identify stable conformers.

- X-ray crystallography : Compare co-crystal structures of the compound bound to targets (e.g., enzymes) to map binding-site dihedral angles.

- SAR studies : Synthesize analogs with constrained piperidine rings (e.g., spirocyclic derivatives) to assess activity changes .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, cell line variability) or compound stability. Mitigation strategies:

- Standardize protocols : Adopt CONSORT-like guidelines for assay reproducibility (e.g., fixed incubation times, serum-free media).

- Stability testing : Use LC-MS to monitor compound degradation in assay buffers (e.g., ester hydrolysis in aqueous media).

- Meta-analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Methodological Answer : To enhance bioavailability and blood-brain barrier (BBB) penetration:

- LogP optimization : Adjust substituents (e.g., replace polar groups with halogens) to target logP = 2–3.

- Prodrug design : Introduce hydrolyzable esters (e.g., tert-butyl carbamate) for improved solubility.

- In silico modeling : Predict BBB permeability using tools like SwissADME and validate with in situ rat perfusion models .

Q. Which signaling pathways are most likely modulated by this compound, and how can this be validated?

- Methodological Answer : Piperidine-triazole derivatives often target pathways like PI3K/AKT, NF-κB, or MAPK. Validation methods:

- Western blotting : Quantify phosphorylated proteins (e.g., p-AKT, p-IκBα) in treated vs. untreated cells.

- Luciferase reporter assays : Measure NF-κB or STAT3 transcriptional activity in HEK293T cells transfected with pathway-specific reporters.

- CRISPR knockouts : Use gene-edited cell lines (e.g., PI3K-KO) to confirm pathway specificity .

Data Analysis and Experimental Design

Q. What statistical approaches are critical for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and assess goodness-of-fit via R² values. For high-throughput data, apply machine learning algorithms (e.g., random forest) to identify outliers .

Q. How can researchers differentiate between specific target engagement and off-target effects?

- Methodological Answer : Employ orthogonal assays:

- Thermal shift assays (TSA) : Measure target protein melting temperature shifts upon compound binding.

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells.

- Kinome-wide profiling : Use kinase inhibitor beads (KIBs) or PamStation® platforms to screen for off-target kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.